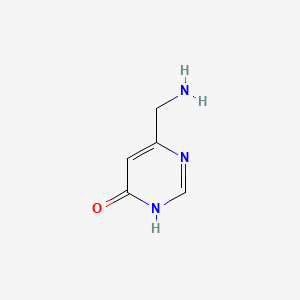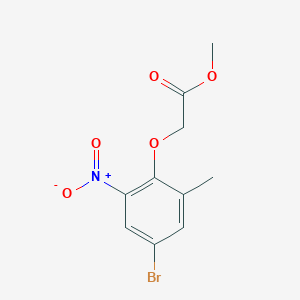
Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate
Descripción general
Descripción
“Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate” is a chemical compound with the molecular formula C10H10BrNO5 . It is a derivative of 2-Bromo-4-methyl-6-nitrophenol, which has the molecular formula C7H6BrNO3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its molecular formula C10H10BrNO5 . The compound contains a bromine atom, a nitro group (-NO2), and a methyl ester group (-COOCH3) attached to a phenyl ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Formation of Nitrocyclohexadienones : Research shows that nitration of certain halophenols and halophenyl acetates, like those similar in structure to Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate, results in the formation of 4-halo-4-nitrocyclohexa-2,5-dienones. These dienones can isomerize to nitrophenols under specific temperature conditions (Clewley et al., 1989).
Improvement in Synthesis Processes : There has been progress in the synthesis of compounds like 2-(2-nitrophenoxy) acetic acid, which is structurally related to this compound. This involves using starting materials like 2-nitrophenol and improving yield through adjustments in reaction temperature and the amount of sodium hydroxide (H. Dian, 2012).
Nuclear Polarisation in Nitration : The nitration of phenols, including those related to this compound, shows significant nuclear polarisation effects, which are key in understanding the reaction mechanisms in these compounds (Ridd et al., 1992).
Catalytic and Biochemical Applications
Cobalt(III) Complexes Derived from Schiff Base Ligands : Research involving Schiff base ligands and their complexes, which are structurally similar to this compound, has shown potential in catalytic activities. These studies can help understand the role of methyl groups in ligand backbones on catalytic efficiency (Dasgupta et al., 2020).
Dinuclear Nickel(II) Complexes as Functional Models : Novel asymmetric phenol-based dinucleating ligands have been synthesized, demonstrating potential as functional models for enzymes like phosphodiesterase. This research could provide insights into the biochemical and catalytic properties of compounds related to this compound (Ren et al., 2011).
Spectroscopic and Computational Studies : Studies on compounds like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, which share some structural features with this compound, have been conducted. These include spectroscopic analysis, X-ray diffraction, and computational approaches to understand their chemical activity and properties (Demircioğlu et al., 2019).
Propiedades
IUPAC Name |
methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5/c1-6-3-7(11)4-8(12(14)15)10(6)17-5-9(13)16-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVIWXBRKCPIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)OC)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728264 | |
| Record name | Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943994-74-9 | |
| Record name | Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)

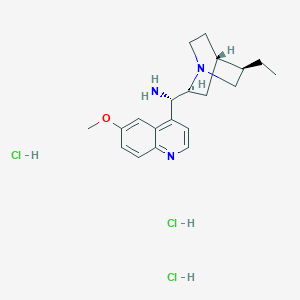
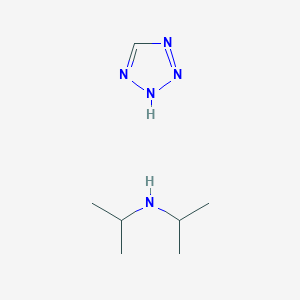

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)
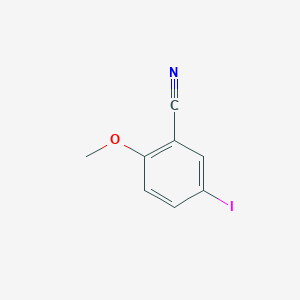
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)


